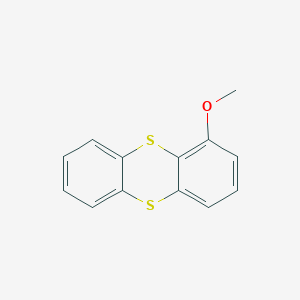![molecular formula C16H14O6 B11941545 4-hydroxy-3-[3-(2-hydroxy-3-methoxyphenyl)acryloyl]-6-methyl-2H-pyran-2-one](/img/structure/B11941545.png)
4-hydroxy-3-[3-(2-hydroxy-3-methoxyphenyl)acryloyl]-6-methyl-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-3-[(2E)-3-(2-hydroxy-3-methoxyphenyl)-2-propenoyl]-6-methyl-2H-pyran-2-one is a complex organic compound with a molecular formula of C16H14O6 This compound is known for its unique structure, which includes a pyranone ring fused with a hydroxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-[(2E)-3-(2-hydroxy-3-methoxyphenyl)-2-propenoyl]-6-methyl-2H-pyran-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxy-6-methyl-2H-pyran-2-one and 2-hydroxy-3-methoxybenzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between the starting materials in the presence of a base, such as sodium hydroxide, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled conditions.
Continuous Flow Processes: Implementing continuous flow processes to enhance the efficiency and yield of the reaction.
Automated Purification Systems: Employing automated purification systems to ensure the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-hydroxy-3-[(2E)-3-(2-hydroxy-3-methoxyphenyl)-2-propenoyl]-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxy and methoxy groups, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
4-hydroxy-3-[(2E)-3-(2-hydroxy-3-methoxyphenyl)-2-propenoyl]-6-methyl-2H-pyran-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-hydroxy-3-[(2E)-3-(2-hydroxy-3-methoxyphenyl)-2-propenoyl]-6-methyl-2H-pyran-2-one involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: It may modulate various biochemical pathways, including oxidative stress and inflammatory response pathways, to achieve its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, methyl ester:
4-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methyl-2H-pyran-2-one: A closely related compound with a similar pyranone ring structure.
Uniqueness
4-hydroxy-3-[(2E)-3-(2-hydroxy-3-methoxyphenyl)-2-propenoyl]-6-methyl-2H-pyran-2-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities.
Propriétés
Formule moléculaire |
C16H14O6 |
|---|---|
Poids moléculaire |
302.28 g/mol |
Nom IUPAC |
4-hydroxy-3-[(E)-3-(2-hydroxy-3-methoxyphenyl)prop-2-enoyl]-6-methylpyran-2-one |
InChI |
InChI=1S/C16H14O6/c1-9-8-12(18)14(16(20)22-9)11(17)7-6-10-4-3-5-13(21-2)15(10)19/h3-8,18-19H,1-2H3/b7-6+ |
Clé InChI |
SSDQHOMLUVVACD-VOTSOKGWSA-N |
SMILES isomérique |
CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=C(C(=CC=C2)OC)O)O |
SMILES canonique |
CC1=CC(=C(C(=O)O1)C(=O)C=CC2=C(C(=CC=C2)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-benzoyl-5-(2-chlorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B11941468.png)
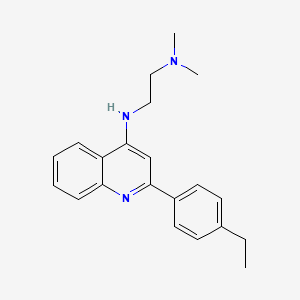

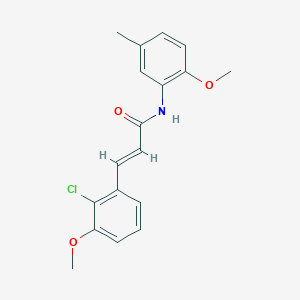
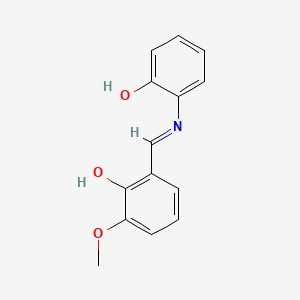
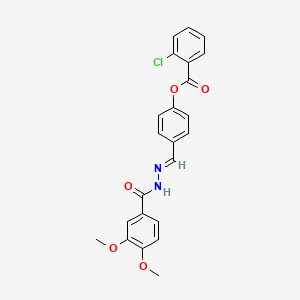
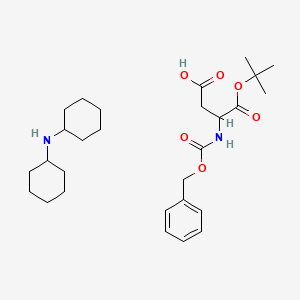


![3-methyl-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide](/img/structure/B11941516.png)
![2,2-Diphenyl-N-[2,2,2-trichloro-1-({[(2-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B11941522.png)
